Z-N-Me-Aib-OH, also known as N-methyl-2,2-dimethylacrylic acid, is a small molecule with the chemical formula C6H11NO3. It is classified as a derivative of the amino acid α-aminoisobutyric acid (Aib) [].
Z-N-Me-Aib-OH, also known as N-Methylaminoisobutyric acid (NMAib-OH) or Z-N,2-Dimethylalanine, is a synthetic derivative of the naturally occurring amino acid, Aib (α-aminoisobutyric acid) [, ]. It is a non-proteinogenic amino acid, meaning it is not one of the 20 standard building blocks of proteins found in living organisms. NMAib-OH is of interest in scientific research due to its potential applications in peptide synthesis and drug development [, ].
The chemical formula of Z-N-Me-Aib-OH is C₁₃H₁₇NO₄. Its structure consists of a central carbon chain with a carboxylic acid group (COOH) at one end and a protected amino group (NHCH(CH₃)₂) at the other end. The side chain attached to the central carbon is an isobutyl group ((CH₃)₂CHCH₂) with a methyl group (CH₃) directly bonded to the α-carbon. The "Z" refers to a benzyl protecting group (C₆H₅CH₂OCO-) attached to the amino group, commonly used during peptide synthesis [, ].
A key reaction involving Z-N-Me-Aib-OH is its incorporation into peptide chains during solid-phase peptide synthesis (SPPS) []. SPPS is a technique for building peptides in a stepwise manner on a solid support. The Z-protecting group ensures the amino group remains unreactive during chain elongation and can be selectively removed later to allow further peptide bond formation.
The specific reaction scheme for incorporating Z-N-Me-Aib-OH into a peptide chain would depend on the surrounding amino acids and the chosen coupling reagents. However, it generally involves activation of the carboxylic acid group of Z-N-Me-Aib-OH, followed by reaction with the free amino group of the growing peptide chain on the solid support [].
Information on the decomposition of Z-N-Me-Aib-OH or other specific reactions involving this compound is currently limited in publicly available scientific literature.